molecular formula C21H25BrN4 B11579085 N-(3-bromobenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine

N-(3-bromobenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine

Cat. No.: B11579085
M. Wt: 413.4 g/mol
InChI Key: YEDXXHGOLHEHCV-UHFFFAOYSA-N
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Description

N-[(3-BROMOPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a synthetic organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a bromophenyl group, a piperidine ring, and a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-BROMOPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the benzodiazole core in the presence of a base.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through an alkylation reaction, where a piperidine derivative reacts with the intermediate compound formed in the previous step.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-BROMOPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-[(3-BROMOPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders, cancer, and infectious diseases.

    Biology: It is used in biological research to study its effects on cellular processes and molecular pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Industry: It may be used as an intermediate in the synthesis of other complex organic compounds or as a component in specialized industrial applications.

Mechanism of Action

The mechanism of action of N-[(3-BROMOPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors, enzymes, or ion channels, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or neurotransmission, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-CHLOROPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE
  • N-[(3-FLUOROPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE
  • N-[(3-METHOXYPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE

Uniqueness

N-[(3-BROMOPHENYL)METHYL]-1-[2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to its chloro, fluoro, and methoxy analogs

Properties

Molecular Formula

C21H25BrN4

Molecular Weight

413.4 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-1-(2-piperidin-1-ylethyl)benzimidazol-2-amine

InChI

InChI=1S/C21H25BrN4/c22-18-8-6-7-17(15-18)16-23-21-24-19-9-2-3-10-20(19)26(21)14-13-25-11-4-1-5-12-25/h2-3,6-10,15H,1,4-5,11-14,16H2,(H,23,24)

InChI Key

YEDXXHGOLHEHCV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2NCC4=CC(=CC=C4)Br

Origin of Product

United States

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